molecular formula C11H12O3 B1429047 Methyl chroman-5-carboxylate CAS No. 1202863-90-8

Methyl chroman-5-carboxylate

Cat. No.: B1429047
CAS No.: 1202863-90-8
M. Wt: 192.21 g/mol
InChI Key: LPDGXUAOSIJKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl chroman-5-carboxylate is a chroman-based carboxylic acid ester that serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. The chroman core—a benzodihydropyran structure—is a privileged scaffold in drug discovery, found in numerous biologically active natural products and synthetic compounds (a)(https://pmc.ncbi.nlm.nih.gov/articles/PMC8244469/). Researchers utilize this and related esters in the synthesis of more complex molecules for various pharmacological investigations, including the development of antitubercular agents (a)(https://www.mdpi.com/1422-8599/2024/2/M1806). Chroman derivatives have demonstrated a wide spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant effects (a)(https://pmc.ncbi.nlm.nih.gov/articles/PMC8244469/). The ester functional group is a key handle for further synthetic manipulation, often allowing for hydrolysis to the corresponding carboxylic acid or transesterification. As a research chemical, it is a key starting point for exploring structure-activity relationships (SAR) around the chroman pharmacophore. This product is intended for research purposes in a controlled laboratory environment and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dihydro-2H-chromene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDGXUAOSIJKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737588
Record name Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202863-90-8
Record name Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Chroman-5-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of methyl chroman-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its status as a potentially novel or less-documented molecule, this document synthesizes information from established chemical principles and data from structurally related chroman derivatives to present a predictive yet scientifically grounded profile. The guide covers putative synthetic routes, predicted physicochemical and spectroscopic properties, potential biological activities, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of the chroman scaffold.

Introduction: The Chroman Scaffold in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic molecules exhibiting significant biological activities. This structural core is a key component in compounds with demonstrated anticancer, antiepileptic, and antimicrobial properties. The substitution pattern on the chroman ring system plays a crucial role in modulating the pharmacological profile of these molecules. Methyl chroman-5-carboxylate, featuring a methoxycarbonyl group at the C5 position of the benzene ring, represents an intriguing yet underexplored derivative. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for its synthesis, characterization, and potential applications.

Synthesis of Methyl Chroman-5-carboxylate

Synthesis of Chroman-5-carboxylic Acid (Hypothetical Pathway)

A potential route to chroman-5-carboxylic acid could be adapted from known methodologies for the synthesis of substituted chromans. One such approach involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or acid, followed by cyclization.

Experimental Protocol: Synthesis of Chroman-5-carboxylic Acid

Causality: This protocol is designed based on the principles of acid-catalyzed cyclization to form the chroman ring. The choice of reagents and conditions aims to maximize yield and purity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-hydroxysalicylic acid (1 equivalent) and crotonaldehyde (1.2 equivalents) in anhydrous toluene.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield chroman-5-carboxylic acid.

Esterification to Methyl Chroman-5-carboxylate

The conversion of the carboxylic acid to its corresponding methyl ester can be readily achieved through Fischer esterification, a classic and reliable acid-catalyzed reaction.[1][2][3]

Experimental Protocol: Fischer Esterification of Chroman-5-carboxylic Acid

Causality: This standard esterification protocol utilizes an excess of methanol to drive the equilibrium towards the product and a strong acid catalyst to accelerate the reaction rate.[1]

  • Reaction Setup: Dissolve chroman-5-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude methyl chroman-5-carboxylate can be further purified by flash chromatography if necessary.

Synthesis_Workflow cluster_synthesis Synthesis of Chroman-5-carboxylic Acid cluster_esterification Esterification Start 3-Hydroxysalicylic Acid + Crotonaldehyde Reaction1 Acid-catalyzed Cyclization (p-TSA, Toluene, Reflux) Start->Reaction1 Product1 Chroman-5-carboxylic Acid Reaction1->Product1 Reaction2 Fischer Esterification (Methanol, H₂SO₄, Reflux) Product1->Reaction2 Product2 Methyl Chroman-5-carboxylate Reaction2->Product2

Caption: Synthetic pathway to methyl chroman-5-carboxylate.

Physicochemical and Spectroscopic Properties (Predicted)

The physical and spectroscopic properties of methyl chroman-5-carboxylate are predicted based on the analysis of its constituent functional groups and data from analogous chroman derivatives.

Physical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₁H₁₂O₃Based on the chemical structure.
Molecular Weight 192.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilTypical for similar aromatic esters.
Melting Point 50-70 °CEstimation based on related substituted chromans.
Boiling Point > 250 °C (at atmospheric pressure)High boiling point expected due to molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water.The ester group and aromatic ring confer lipophilicity, while the ether oxygen provides some polarity.
Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the predicted key spectral features for methyl chroman-5-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy [4][5]

The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.8d1HAromatic H (H-6)
~6.8-7.0t1HAromatic H (H-7)
~6.7-6.9d1HAromatic H (H-8)
~4.2-4.4t2HO-CH₂ (H-2)
~2.7-2.9t2HAr-CH₂ (H-4)
~1.9-2.1m2HCH₂ (H-3)
~3.9s3HO-CH₃ (ester)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy [6]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~155C-O (aromatic ether, C-8a)
~135Aromatic C (C-6)
~128Aromatic C (C-5)
~120Aromatic C (C-4a)
~118Aromatic C (C-7)
~116Aromatic C (C-8)
~67O-CH₂ (C-2)
~52O-CH₃ (ester)
~25Ar-CH₂ (C-4)
~22CH₂ (C-3)

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional Group
~2950-2850C-H (aliphatic)
~1720C=O (ester)
~1600, 1480C=C (aromatic)
~1250C-O (ester and ether)

Reactivity and Potential Transformations

Methyl chroman-5-carboxylate possesses several reactive sites that can be exploited for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

  • Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.[7]

  • Reduction: The ester can be reduced to the corresponding primary alcohol (5-(hydroxymethyl)chroman) using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: Reaction with amines can convert the ester into the corresponding amides, which are often of interest in medicinal chemistry.

  • Aromatic Electrophilic Substitution: The benzene ring of the chroman system can undergo electrophilic substitution reactions (e.g., nitration, halogenation), although the position of substitution will be directed by the existing substituents.

Reactivity cluster_reactions Potential Chemical Transformations Methyl Chroman-5-carboxylate Methyl Chroman-5-carboxylate Hydrolysis Hydrolysis (H⁺ or OH⁻) Methyl Chroman-5-carboxylate->Hydrolysis forms Chroman-5-carboxylic Acid Reduction Reduction (e.g., LiAlH₄) Methyl Chroman-5-carboxylate->Reduction forms 5-(Hydroxymethyl)chroman Amidation Amidation (R₂NH) Methyl Chroman-5-carboxylate->Amidation forms Chroman-5-carboxamide derivatives AroSub Aromatic Substitution (e.g., HNO₃/H₂SO₄) Methyl Chroman-5-carboxylate->AroSub forms substituted chroman derivatives

Caption: Reactivity map of methyl chroman-5-carboxylate.

Potential Biological Activities and Applications

While the specific biological profile of methyl chroman-5-carboxylate has not been reported, the chroman scaffold is a well-established pharmacophore. Derivatives of chroman have shown a wide range of biological activities, suggesting that methyl chroman-5-carboxylate could serve as a valuable starting point for the development of new therapeutic agents.

  • Anticancer Activity: Many chroman derivatives have demonstrated potent anticancer properties.[8] The specific substitution pattern and the presence of the carboxylate group could influence cytotoxicity and selectivity towards cancer cell lines.

  • Antiepileptic Activity: Certain chroman analogs have been investigated as voltage-gated sodium channel blockers, indicating potential for antiepileptic applications.[8]

  • Antimicrobial Activity: The chroman nucleus is present in some natural and synthetic compounds with antibacterial and antifungal activities.[9] Further derivatization of methyl chroman-5-carboxylate could lead to the discovery of novel antimicrobial agents.

Safety and Handling

As a novel or sparsely studied chemical, methyl chroman-5-carboxylate should be handled with care in a laboratory setting, following standard safety protocols for research chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl chroman-5-carboxylate is a promising, yet underexplored, member of the chroman family of heterocyclic compounds. This technical guide has provided a comprehensive, albeit predictive, overview of its fundamental properties. The proposed synthetic routes are based on well-established chemical transformations, and the predicted spectroscopic data offer a benchmark for its characterization. The diverse biological activities associated with the chroman scaffold suggest that methyl chroman-5-carboxylate is a valuable target for synthesis and a promising platform for the development of new therapeutic agents. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this intriguing molecule.

References

  • Chroman Carboxylic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The NMR Spectra of Some Chroman Derivatives. (1971). Acta Chemica Scandinavica, 25, 1140-1142.
  • Esterification of Carboxylic Acids. (2019, July 29). YouTube. Retrieved January 26, 2026, from [Link]

  • Moczulski, M., Kowalska, E., Kuśmierek, E., Albrecht, Ł., & Albrecht, A. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(45), 28247-28251.
  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2023). RSC Advances, 13(1), 245-256.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). Molecules, 25(21), 5127.
  • Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. (n.d.). The University of Liverpool Repository. Retrieved January 26, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • NMR Predictor. (n.d.). Chemaxon Docs. Retrieved January 26, 2026, from [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). RSC Advances, 13(45), 31692-31713.
  • 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Deriv
  • Esterification--making esters from carboxylic acids. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]

  • Process for chroman carboxylates. (1997). U.S.
  • Esterification--Making Esters from Carboxylic Acids. (2019, January 25). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2022). RSC Advances, 12(55), 35645-35655.
  • Structural and Biological Studies of Bioactive Silver(I)
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(14), 6433-6449.
  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved January 26, 2026, from [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman. (2021). Molecules, 26(15), 4646.
  • Activity of Natural Carboxylic Acids. (2020). Encyclopedia, 1(1), 1-13.
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). Drug Design, Development and Therapy, 10, 2977-2988.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Process for preparing chroman compounds. (2021).
  • Hazardous Materials. (n.d.). PEPID. Retrieved January 26, 2026, from [Link]

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl Chroman-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the cornerstone of innovation. This guide provides a comprehensive, field-proven methodology for the structural elucidation of methyl chroman-5-carboxylate, a heterocyclic compound of interest. We will move beyond a simple recitation of techniques to delve into the scientific rationale behind the analytical choices, ensuring a self-validating and robust elucidation process.

Introduction: The Significance of the Chroman Scaffold

The chroman moiety is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its unique three-dimensional structure and electronic properties make it a valuable building block in the design of novel therapeutics. Methyl chroman-5-carboxylate, as a derivative, holds potential for further functionalization and exploration of its pharmacological profile. Accurate and detailed structural characterization is, therefore, a non-negotiable prerequisite for any subsequent research and development.

The Elucidation Workflow: A Multi-technique Approach

The definitive structure of an organic molecule is rarely determined by a single analytical technique. Instead, it is pieced together like a puzzle, with each spectroscopic method providing a unique and complementary piece of information. Our approach to elucidating the structure of methyl chroman-5-carboxylate integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Detailed 2D NMR Analysis cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula H_NMR 1H NMR Proton Environment & Connectivity MS->H_NMR IR Infrared (IR) Spectroscopy Identify Functional Groups IR->H_NMR C_NMR 13C NMR Carbon Skeleton H_NMR->C_NMR DEPT DEPT Distinguish C, CH, CH2, CH3 C_NMR->DEPT COSY COSY 1H-1H Correlations DEPT->COSY HSQC HSQC 1H-13C Direct Correlations COSY->HSQC HMBC HMBC 1H-13C Long-Range Correlations HSQC->HMBC Final_Structure Confirmed Structure of Methyl Chroman-5-carboxylate HMBC->Final_Structure

Caption: A logical workflow for the structure elucidation of methyl chroman-5-carboxylate.

Part 1: Foundational Analysis - What Are We Working With?

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: The first step in any structural elucidation is to determine the molecular weight and, subsequently, the molecular formula of the compound. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that allows for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified methyl chroman-5-carboxylate in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the possible elemental compositions that fit the measured mass within a narrow tolerance (typically < 5 ppm).

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₁₁H₁₂O₃
Exact Mass 208.0786 g/mol
Observed [M+H]⁺ 209.0859 m/z

Trustworthiness: The high accuracy of the mass measurement provides a strong filter for possible molecular formulas, significantly constraining the subsequent structural analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the ester and aromatic moieties expected in methyl chroman-5-carboxylate.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch
~1720 Strong C=O stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester and ether)

Trustworthiness: The presence of a strong absorption band around 1720 cm⁻¹ is highly indicative of the carbonyl group of the ester, while the aromatic C=C and C-H stretches confirm the presence of the benzene ring.

Part 2: Unveiling the Skeleton - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Mapping the Proton Landscape

Expertise & Experience: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 (dd)Doublet of doublets1HH-6
~7.1 (t)Triplet1HH-7
~6.8 (dd)Doublet of doublets1HH-8
~4.3 (t)Triplet2HH-2
~3.9 (s)Singlet3H-OCH₃
~2.8 (t)Triplet2HH-4
~2.1 (p)Pentet2HH-3
¹³C NMR and DEPT: Assembling the Carbon Framework

Expertise & Experience: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR and DEPT Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Then, acquire DEPT-90 and DEPT-135 spectra.

  • Data Analysis: Correlate the signals in the ¹³C spectrum with the information from the DEPT spectra to assign each carbon.

Data Presentation: Predicted ¹³C NMR and DEPT Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
~167.0-C=O (ester)
~155.0-C-8a
~131.0CHC-7
~129.0CHC-6
~122.0-C-5
~117.0CHC-8
~68.0CH₂C-2
~52.0CH₃-OCH₃
~25.0CH₂C-4
~22.0CH₂C-3
~116.0-C-4a
2D NMR: Connecting the Pieces

Expertise & Experience: 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and confirming the overall structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different fragments of the molecule.

HMBC_Correlations cluster_Aromatic Aromatic Ring cluster_Heterocycle Heterocyclic Ring cluster_Ester Ester Group C5 C5 C6 C6 C7 C7 C8 C8 C4a C4a C8a C8a H6 H6 H6->C8 H6->C4a CO C=O H6->CO H7 H7 H8 H8 H8->C6 H8->C4a C2 C2 C3 C3 C4 C4 H2 H2 H2->C8a H2->C4 H3 H3 H4 H4 H4->C5 H4->C4a OCH3_C OCH3 OCH3_H OCH3 OCH3_H->CO

Caption: Key HMBC correlations confirming the structure of methyl chroman-5-carboxylate.

Conclusion: The Confirmed Structure

The convergence of data from mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments allows for the unambiguous elucidation of the structure as methyl chroman-5-carboxylate. The molecular formula was confirmed by HRMS, the key functional groups were identified by IR, and the precise arrangement of atoms and their connectivity were established through detailed NMR analysis. This systematic and self-validating approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any future research or development endeavors.

References

  • ACS Omega. (2026, January 25). Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights.
  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC. (n.d.).
  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • Google Patents. (n.d.).
  • ResearchGate. (2024, January). Spectroscopic properties and stabilities of metal complexes using coumarin derivatives substituted with methyl, chloro, and nitro groups.
  • 911Metallurgist. (2017, September 29).
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy.
  • ChemScene. (n.d.).
  • ResearchGate. (n.d.). Molecular mass spectrometry results: molecular structures of two compounds of manganese (J and K) and changes in their abundance over the time of reaction.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • YouTube. (2013, July 8).
  • ResearchGate. (2025, August 7). *Synthesis of Methyl Metallocenecarboxylates [{η4‐Ph4–n(SiMe3)nC4}Co{η5‐MeOC(O)C5H4}] (n = 1, 2)

An In-depth Technical Guide to Methyl Chroman-5-Carboxylate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chroman-5-carboxylate, a heterocyclic organic compound, has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and evolution into modern preparative methods. We will delve into its detailed physicochemical and spectroscopic characterization, explore its known biological activities, and discuss its applications as a scaffold in the development of novel therapeutic agents. This document serves as a foundational resource for researchers engaged in the synthesis, modification, and application of chroman-based molecules.

Introduction: The Chroman Scaffold and the Significance of the 5-Carboxylate Moiety

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific placement and nature of substituents on the chroman ring system are critical in determining the pharmacological profile of the resulting molecule.

Methyl chroman-5-carboxylate, also known as methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate, is distinguished by the presence of a methyl ester group at the 5-position of the chroman core. This seemingly simple modification introduces a key functional handle that can be readily manipulated for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules. The ester functionality also influences the molecule's polarity, solubility, and potential for hydrogen bonding, all of which are crucial parameters in drug design.

Historical Perspective and Discovery

While a singular, seminal report detailing the "discovery" of methyl chroman-5-carboxylate is not readily apparent in the historical literature, its synthesis is rooted in the broader exploration of chroman chemistry. Early investigations into the synthesis of chroman-based compounds laid the groundwork for the preparation of various derivatives. The development of methods to introduce carboxylic acid functionalities onto the benzene ring of the chroman nucleus was a logical progression in this field.

The preparation of chroman carboxylic acids and their subsequent esterification has been a subject of interest for their potential as therapeutic agents. For instance, studies on 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids as leukotriene antagonists highlighted the pharmacological potential of this class of compounds.[1] The synthesis of various 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, including those with carboxylate esters, for their affinity to the 5-HT1A receptor further underscores the importance of functionalizing the 5-position.[2]

The initial synthesis of methyl chroman-5-carboxylate likely emerged as a straightforward derivative of chroman-5-carboxylic acid, prepared to explore the structure-activity relationships of this family of compounds or as an intermediate for more complex targets.

Synthesis of Methyl Chroman-5-Carboxylate: From Classical to Modern Methodologies

The synthesis of methyl chroman-5-carboxylate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

General Synthetic Strategy

A common and logical approach to the synthesis of methyl chroman-5-carboxylate involves a two-stage process:

  • Formation of the Chroman-5-carboxylic Acid Core: This step focuses on constructing the chroman ring system with a carboxylic acid group at the 5-position.

  • Esterification: The subsequent conversion of the carboxylic acid to its corresponding methyl ester.

Synthesis_Strategy Start Starting Materials Step1 Formation of Chroman-5-carboxylic Acid Start->Step1 Cyclization/ Functionalization Step2 Fischer Esterification Step1->Step2 Methanol, Acid Catalyst Product Methyl Chroman-5-carboxylate Step2->Product

Caption: General synthetic workflow for Methyl Chroman-5-carboxylate.

Experimental Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, remains a fundamental and widely used method for converting carboxylic acids to esters.[3] This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4][5][6][7]

Reaction:

Chroman-5-carboxylic acid + Methanol


 Methyl chroman-5-carboxylate + Water

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chroman-5-carboxylic acid in an excess of anhydrous methanol. The use of excess methanol helps to shift the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 1-10 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve Chroman-5-carboxylic Acid in Methanol Add Acid Catalyst Reflux Heat to Reflux Monitor by TLC Setup->Reflux Workup Neutralize with Base Extract with Organic Solvent Dry and Concentrate Reflux->Workup Purify Column Chromatography Workup->Purify

Sources

Methodological & Application

Purification of Methyl Chroman-5-Carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Methyl chroman-5-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final drug candidates. This application note provides a comprehensive, field-proven protocol for the purification of methyl chroman-5-carboxylate from a crude reaction mixture using normal-phase column chromatography. We will detail the logical progression from initial Thin-Layer Chromatography (TLC) method development to a scalable column purification workflow, including post-purification analysis and solvent removal. The causality behind each experimental choice is explained to empower researchers to adapt this method to similar chroman derivatives.

Introduction: The Rationale for High-Purity Intermediates

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Methyl chroman-5-carboxylate serves as a versatile building block, but its synthesis often yields a mixture containing unreacted starting materials, byproducts, and other process-related impurities. The presence of these impurities, even in small amounts, can lead to the formation of undesired side products in downstream reactions, complicating subsequent purifications and potentially introducing difficult-to-remove structural analogs into the final active pharmaceutical ingredient (API).

Therefore, a robust and reproducible purification method is not merely a procedural step but a critical control point in the drug development pipeline. Column chromatography, particularly on silica gel, is the gold standard for this type of separation, offering high resolution and scalability.[1] This guide establishes a self-validating system where preliminary analytical TLC directly informs the preparative column chromatography parameters, ensuring a high probability of success.

Principle of the Method: Exploiting Polarity Differentials

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in hydroxyl (-OH) groups. These silanol groups are polar and can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used as the eluent.

  • Separation Mechanism: When the crude mixture is introduced to the column, its components adsorb to the silica gel surface. As the mobile phase flows through the column, a competition ensues.[2] The components of the mixture partition between being adsorbed to the stationary phase and dissolved in the mobile phase.

    • Non-polar impurities have weak interactions with the silica gel and a high affinity for the mobile phase. They travel through the column quickly and elute first.

    • Methyl chroman-5-carboxylate , being moderately polar due to its ester and ether functionalities, interacts more strongly with the silica gel. It moves down the column more slowly.

    • Highly polar impurities (e.g., compounds with free hydroxyl or carboxylic acid groups) have very strong interactions with the silica and are retained most strongly, eluting last or sometimes not at all without a significant increase in mobile phase polarity.

The key to a successful separation is to select a mobile phase composition that provides a significant difference in the elution rates of the target compound and its impurities.[3][4] This is determined empirically using Thin-Layer Chromatography.

Pre-Purification Workflow: TLC Method Development

Before committing a large quantity of crude material to a column, it is imperative to develop an effective solvent system using TLC. The goal is to find a solvent mixture that gives the target compound a Retention Factor (R_f) value between 0.2 and 0.4, ensuring it moves off the baseline but is well-separated from other spots.

Experimental Protocol: TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Spotting: Using a capillary tube, carefully spot the crude mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.[5]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).

  • R_f Calculation: Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the spot corresponding to methyl chroman-5-carboxylate has an R_f of ~0.3 and is clearly separated from its nearest neighbors. An ideal separation will have a ΔR_f > 0.2 between the product and major impurities.

Data Presentation: Example TLC System Development
TrialSolvent System (Hexane:Ethyl Acetate)R_f (Impurity A - Less Polar)R_f (Methyl Chroman-5-Carboxylate)R_f (Impurity B - More Polar)Observations
195:50.850.600.55Poor separation between product and Impurity B. R_f too high.
290:100.650.450.38Separation is improving, but still too close.
3 85:15 0.50 0.32 0.15 Optimal. Good separation between all components.
480:200.410.250.08Good separation, R_f is acceptable. Can be used.

This table illustrates the logical process of optimizing the mobile phase. The 85:15 system is chosen for the column.

Detailed Protocol: Column Chromatography Purification

This protocol outlines the purification using the "slurry packing" method, which is highly recommended for achieving a uniformly packed column bed, thereby minimizing issues like cracking and channeling.[6]

Mandatory Visualization: Purification Workflow

Purification_Workflow Crude Crude Methyl Chroman-5-Carboxylate TLC_Dev TLC Method Development (Find Optimal Eluent) Crude->TLC_Dev Col_Prep Column Preparation (Slurry Packing) TLC_Dev->Col_Prep Sample_Load Sample Loading (Dry Loading) Col_Prep->Sample_Load Elution Elution & Fraction Collection Sample_Load->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Methyl Chroman-5-Carboxylate Solvent_Removal->Pure_Product Purity_Analysis Purity Confirmation (NMR, HPLC, etc.) Pure_Product->Purity_Analysis

Caption: Workflow for the purification of methyl chroman-5-carboxylate.

Materials & Equipment
  • Glass chromatography column with stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Crude methyl chroman-5-carboxylate

  • HPLC-grade solvents (Hexane, Ethyl Acetate)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Beakers, Erlenmeyer flasks

  • Collection tubes/vials

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator[7][8]

Column Preparation (Slurry Packing)
  • Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not compress too tightly. Add a thin layer (~1 cm) of sand on top of the plug.[9]

  • Slurry Creation: In a beaker, measure the required amount of silica gel (typically 50-100 g of silica per 1 g of crude mixture). Add the initial, low-polarity eluent (85:15 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

  • Packing: Close the stopcock. Pour the eluent into the column to about one-third of its height. Swiftly and carefully, pour the silica slurry into the column.

  • Settling: Immediately open the stopcock to allow the solvent to drain. As the solvent drains, continuously tap the side of the column gently to ensure the silica packs into a uniform, homogenous bed. Add more eluent as needed to prevent the top of the silica bed from running dry. Never let the silica bed go dry.

  • Finalization: Once the entire slurry has been added and the silica has settled, add another thin layer (~1 cm) of sand on top to protect the silica bed from disturbance during sample and solvent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading (Dry Loading Recommended)

Dry loading is superior for ensuring a narrow, concentrated starting band, which leads to better separation.

  • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this silica-adsorbed sample onto the top sand layer of the prepared column.

Elution and Fraction Collection
  • Elution: Carefully add the mobile phase (85:15 Hexane:EtOAc) to the column, filling the space above the sand.

  • Flow Control: Open the stopcock and begin collecting the eluent. Adjust the flow rate to about 1-2 drops per second. For faster "flash" chromatography, gentle positive pressure can be applied to the top of the column.

  • Fractionation: Begin collecting fractions in numbered test tubes or vials.[10] The size of the fractions should be guided by the column volume; typically, fractions of 10-20 mL are appropriate for a medium-sized column.[11]

Post-Purification Workflow

Fraction Analysis by TLC
  • Spot every second or third fraction onto a TLC plate. It is helpful to spot the original crude mixture on the same plate as a reference.

  • Develop and visualize the plate as described in Section 3.

  • Identify the fractions that contain only the spot corresponding to the pure product (R_f ≈ 0.32). Also, note the fractions containing mixtures of the product and impurities.

Pooling and Solvent Removal
  • Based on the TLC analysis, combine all fractions containing the pure compound into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator. The "20/40/60 Rule" can be a useful guideline: set the water bath temperature to 40°C for a solvent boiling at 60°C under a vacuum of ~20 mbar, though specific conditions should be optimized for the hexane/ethyl acetate mixture.[12]

  • Once the solvent is removed, place the flask under high vacuum for a short period to remove any residual solvent traces.

  • Weigh the flask to determine the mass of the purified product and calculate the yield.

Purity Confirmation

The ultimate confirmation of purity requires spectroscopic analysis.

  • NMR Spectroscopy: Acquiring ¹H and ¹³C NMR spectra is essential to confirm the chemical structure and check for the absence of impurity signals.[13]

  • HPLC Analysis: For quantitative purity assessment, analysis by High-Performance Liquid Chromatography (HPLC) against a reference standard is often required.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands 1. Inappropriate solvent system. 2. Column was overloaded. 3. Column packed improperly (channeling).1. Re-develop the eluent system with TLC. Consider a less polar system. 2. Reduce the amount of crude material relative to the silica gel. 3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.
Compound Elutes Too Quickly (High R_f) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., switch from 85:15 to 90:10 Hexane:EtOAc).
Compound Does Not Elute (Sticks to Top) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, after eluting non-polar impurities, switch to 80:20 or 70:30 Hexane:EtOAc.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica bed.This is often fatal for the separation. The column must be repacked. Always keep the silica bed wet with solvent.
Streaking on TLC of Fractions 1. Compound is acidic/basic. 2. Sample is too concentrated on TLC plate.1. Add a small amount of modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds).[14] 2. Dilute the fraction before spotting on the TLC plate.

References

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
  • Gilson Learning Hub. A Guide to Fraction Collection in Chromatography.
  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications.
  • ResearchGate. What is a good way to select mobile phase in chromatography?. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Packing. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). Video: Rotary Evaporation to Remove Solvent. Available from: [Link]

  • ResearchGate. How do you differentiate fractions when running chromatography column?. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. Available from: [Link]

  • Chemistry LibreTexts. General Theory of Column Chromatography. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids?. Available from: [Link]

  • Wikipedia. Column chromatography. Available from: [Link]

  • CommonOrganicChemistry.com. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Insecticides Utilizing Methyl Chroman-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The chroman scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. In the field of agrochemicals, chroman derivatives have emerged as a promising class of insecticides. This document provides a comprehensive guide to the utilization of Methyl chroman-5-carboxylate as a key starting material in the synthesis of novel insecticidal agents. We will delve into the strategic derivatization of this versatile building block, focusing on the synthesis of diacylhydrazine-based insecticides. Detailed, field-proven protocols, mechanistic insights, and data interpretation are provided to empower researchers in the development of next-generation pest control agents.

Introduction: The Significance of the Chroman Scaffold in Insecticide Discovery

The relentless challenge of insecticide resistance necessitates the continuous discovery and development of novel chemical entities with unique modes of action. The chroman ring system, a bicyclic ether, has garnered significant attention due to its prevalence in natural products and its synthetic tractability.[1] Chroman and its oxidized form, chromanone, serve as excellent scaffolds for the generation of diverse chemical libraries with a wide range of biological activities, including insecticidal properties.[1][2]

One of the most successful classes of insecticides built upon a related scaffold are the diacylhydrazines. These compounds act as nonsteroidal ecdysone receptor agonists, selectively disrupting the molting process in lepidopteran pests.[3][4][5] The commercial success of diacylhydrazine insecticides like tebufenozide and methoxyfenozide underscores the potential of this chemical class. This guide will focus on a strategic approach to synthesize novel diacylhydrazine insecticides by leveraging the unique structural features of Methyl chroman-5-carboxylate.

Synthetic Strategy: From Methyl Chroman-5-carboxylate to Diacylhydrazine Insecticides

The core strategy involves a multi-step synthesis that begins with the hydrolysis of Methyl chroman-5-carboxylate to its corresponding carboxylic acid. This is followed by the formation of a key diacylhydrazine intermediate, which is then acylated to yield the final insecticidal compound. This approach allows for the introduction of chemical diversity at the terminal acyl group, enabling the fine-tuning of insecticidal activity and spectrum.

Overall Synthetic Workflow

The synthetic pathway can be visualized as a three-stage process:

Synthesis_Workflow A Methyl chroman-5-carboxylate B Chroman-5-carboxylic acid A->B  Step 1: Hydrolysis C N'-tert-butyl-chroman-5-carbohydrazide B->C  Step 2: Hydrazide Formation D Target Diacylhydrazine Insecticide C->D  Step 3: Acylation

Caption: Synthetic workflow for the preparation of diacylhydrazine insecticides from Methyl chroman-5-carboxylate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of Chroman-5-carboxylic acid

Rationale: The hydrolysis of the methyl ester is a fundamental step to activate the carboxyl group for subsequent amide bond formation. A base-catalyzed hydrolysis is a standard and efficient method for this transformation.

Protocol:

  • To a solution of Methyl chroman-5-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (1.5 eq).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield Chroman-5-carboxylic acid as a solid.

Expected Yield: 90-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Synthesis of N'-tert-butyl-chroman-5-carbohydrazide

Rationale: The formation of the hydrazide is a critical step in constructing the diacylhydrazine backbone. Carbodiimide-mediated coupling is a mild and efficient method for forming the amide bond between the carboxylic acid and tert-butylhydrazine.

Protocol:

  • Dissolve Chroman-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add tert-butylhydrazine hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC (typically 12-18 hours).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N'-tert-butyl-chroman-5-carbohydrazide.

Expected Yield: 70-80%

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 3: Synthesis of the Target Diacylhydrazine Insecticide

Rationale: The final acylation step introduces the second acyl group, completing the diacylhydrazine structure. The choice of the acylating agent (an acyl chloride in this protocol) allows for the introduction of various substituents to modulate the biological activity of the final compound.

Protocol:

  • Dissolve N'-tert-butyl-chroman-5-carbohydrazide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC (typically 2-4 hours).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the final diacylhydrazine insecticide.

Expected Yield: 65-75%

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its melting point determined.

Mechanism of Action: Ecdysone Receptor Agonism

The synthesized diacylhydrazine insecticides are designed to act as ecdysone receptor agonists.[4][5] Ecdysone is a steroid hormone in insects that controls molting and other developmental processes.

Mechanism_of_Action cluster_insect Insect A Diacylhydrazine Insecticide B Ecdysone Receptor (EcR/USP) A->B Binds to C Gene Expression Activation B->C Activates D Premature and Incomplete Molting C->D Induces E Insect Death D->E Leads to

Caption: Proposed mechanism of action for diacylhydrazine insecticides.

The diacylhydrazine molecule mimics the natural hormone ecdysone and binds to the ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[4] This binding activates the receptor, leading to the premature and incomplete initiation of the molting process. The insect is unable to properly shed its old exoskeleton, resulting in lethal developmental abnormalities. This mode of action is highly specific to insects and exhibits low toxicity to vertebrates, making these compounds environmentally favorable.

Structure-Activity Relationship (SAR) and Data Interpretation

The insecticidal activity of the synthesized diacylhydrazine derivatives can be evaluated against various pest species, such as the diamondback moth (Plutella xylostella) or the fall armyworm (Spodoptera frugiperda).[6] The biological data, typically expressed as LC₅₀ (lethal concentration for 50% of the population), should be tabulated to facilitate the analysis of structure-activity relationships.

Compound IDR-Group on Acyl MoietyTarget PestLC₅₀ (µg/mL)
I-1 4-ChlorophenylP. xylostella0.5
I-2 4-MethylphenylP. xylostella1.2
I-3 4-MethoxyphenylP. xylostella2.5
I-4 PhenylP. xylostella3.0

Table 1: Hypothetical Insecticidal Activity Data

From the hypothetical data in Table 1, it can be inferred that electron-withdrawing substituents on the terminal phenyl ring (e.g., chloro group) may enhance insecticidal activity against P. xylostella. This information can guide the synthesis of further analogues to optimize potency.

Conclusion

Methyl chroman-5-carboxylate is a valuable and versatile starting material for the synthesis of novel diacylhydrazine insecticides. The protocols outlined in this guide provide a robust framework for the preparation and derivatization of this key intermediate. By understanding the underlying synthetic strategies and the mechanism of action, researchers can rationally design and synthesize new insecticidal compounds with improved efficacy and safety profiles, contributing to the development of sustainable agricultural practices.

References

  • Zhao, P.-L., Li, J., & Yang, G.-F. (2007). Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. Bioorganic & Medicinal Chemistry, 15(5), 1888–1895. [Link]

  • ResearchGate. (n.d.). Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US5698716A - Process for chroman carboxylates.
  • PubMed. (2007). Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. Bioorganic & Medicinal Chemistry, 15(5), 1888-95. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Diacylhydrazine Compounds as GABA Receptor Inhibitors. Journal of Agricultural and Food Chemistry, 71(17), 6686–6696. [Link]

  • PubMed Central. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Molecules, 22(6), 947. [Link]

  • Wikipedia. (n.d.). Diacylhydrazine insecticide. Retrieved January 26, 2026, from [Link]

  • IRAC. (n.d.). Mode of Action Classification. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2016). Larvicidal and Adulticidal Activity of Chroman and Chromene Analogues against Susceptible and Permethrin-Resistant Mosquito Strains. Journal of Agricultural and Food Chemistry, 64(33), 6441–6446. [Link]

  • ResearchGate. (n.d.). Larvicidal and Adulticidal Activity of Chroman and Chromene Analogs against Susceptible and Permethrin-Resistant Mosquito Strains. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols: Methyl Chroman-5-Carboxylate as a Versatile Scaffold for the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chroman Scaffold as a Privileged Structure in Neurodegenerative Disease Research

Neurodegenerative disorders, including Alzheimer's and Parkinson's disease, represent a significant and growing challenge to global health. The complex, multifactorial nature of these diseases necessitates the development of therapeutic agents that can interact with multiple pathological targets. The chroman (3,4-dihydro-2H-1-benzopyran) core has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a robust framework for the spatial orientation of various functional groups, enabling the design of multi-target-directed ligands (MTDLs).

Derivatives of the chroman, chromone, and chromanone skeletons have demonstrated a wide array of neuroprotective activities. These include the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in the progression of Alzheimer's and Parkinson's diseases.[1][2] Furthermore, these compounds often exhibit potent antioxidant and anti-inflammatory properties, counteracting the oxidative stress and neuroinflammation that are hallmarks of neurodegeneration.[3][4][5] The presence of nitrogen-containing heterocycles appended to the chroman structure has been shown to significantly enhance neuroprotective activity against glutamate-induced oxidative stress.[6]

This guide provides a detailed framework for the utilization of methyl chroman-5-carboxylate as a versatile starting material for the synthesis of novel chroman-5-carboxamide derivatives with potential neuroprotective properties. We present a logical, field-proven synthetic workflow, followed by detailed protocols for the comprehensive biological evaluation of these novel chemical entities.

Strategic Synthesis of Neuroprotective Chroman-5-Carboxamides

The ester functionality at the 5-position of methyl chroman-5-carboxylate offers a prime handle for chemical modification. Our strategic approach involves a two-step synthesis to generate a library of chroman-5-carboxamide derivatives. This strategy is based on the established neuroprotective potential of chroman-amide hybrids and the wide availability of diverse amine building blocks.[3]

The proposed synthetic workflow is as follows:

  • Step 1: Hydrolysis of the Methyl Ester. The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid. This is a crucial activation step, preparing the scaffold for subsequent amide bond formation.

  • Step 2: Amide Coupling. The resulting chroman-5-carboxylic acid is coupled with a selected amine to form the target chroman-5-carboxamide. The choice of amine is critical and can be varied to explore the structure-activity relationship (SAR) and optimize for desired biological activities.

This workflow is illustrated in the diagram below:

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Biological Evaluation A Methyl Chroman-5-carboxylate (Starting Material) B Chroman-5-carboxylic Acid (Intermediate) A->B Step 1: Ester Hydrolysis D Chroman-5-carboxamide Derivatives (Target Compounds) B->D Step 2: Amide Coupling C Diverse Amines (Building Blocks) C->D   E Target Compounds D->E Purification & Characterization F In Vitro Assays: - AChE Inhibition - MAO Inhibition - Antioxidant Activity - Neuroprotection (Cell-based) E->F Screening G Data Analysis: - IC50 / EC50 Values - Structure-Activity Relationship F->G Evaluation

Caption: A logical workflow for the synthesis and evaluation of neuroprotective compounds.

Detailed Experimental Protocols: Synthesis

Protocol 1: Hydrolysis of Methyl Chroman-5-carboxylate to Chroman-5-carboxylic Acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester to its corresponding carboxylic acid. Lithium hydroxide (LiOH) is used as a mild and efficient reagent for this transformation.[7]

Materials and Reagents:

  • Methyl chroman-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of methyl chroman-5-carboxylate (1.0 eq) in a 1:1 mixture of THF and Methanol, add a solution of LiOH (1.5 eq) in water.

  • Heat the reaction mixture to 55°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chroman-5-carboxylic acid.

  • The product can be purified by recrystallization if necessary.

Protocol 2: Amide Coupling of Chroman-5-carboxylic Acid

This protocol details the formation of the amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, in the presence of 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). This method is effective for coupling with a wide range of amines, including those that are electron-deficient.[9]

Materials and Reagents:

  • Chroman-5-carboxylic acid (from Protocol 1)

  • Selected amine (e.g., 4-aminophenol, benzylamine, etc.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Dissolve chroman-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add the selected amine (1.1 eq), EDC (1.2 eq), DMAP (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chroman-5-carboxamide derivative.

Detailed Experimental Protocols: Biological Evaluation

The synthesized chroman-5-carboxamide derivatives should be evaluated for their potential as multi-target neuroprotective agents. The following are standard, robust protocols for key in vitro assays.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

Assay Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), which is detected spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

G cluster_0 AChE Inhibition Assay Workflow A Acetylthiocholine (Substrate) B Thiocholine A->B Hydrolysis D 5-Thio-2-nitrobenzoate (TNB) (Yellow Product) B->D C DTNB (Ellman's Reagent) C->D G Quantify Inhibition D->G Measure Absorbance at 412 nm E AChE (Enzyme) E->B F Chroman Derivative (Inhibitor) F->E Inhibition

Caption: Workflow of the Ellman's method for AChE inhibition.

Materials and Reagents:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATChI)

  • DTNB

  • Phosphate buffer (50 mM, pH 7.4)

  • Test compounds (chroman-5-carboxamide derivatives) dissolved in DMSO

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Add 25 µL of the various dilutions of the test compounds to the respective wells. For the control wells (100% enzyme activity), add 25 µL of phosphate buffer containing the same percentage of DMSO as the test wells.

  • Add 25 µL of the AChE enzyme solution to all wells and incubate at 37°C for 15 minutes.

  • Add 50 µL of the DTNB solution to all wells.

  • To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[10]

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂).

Assay Principle:

MAO enzymes catalyze the oxidative deamination of amines, producing H₂O₂ as a byproduct. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be measured.

Materials and Reagents:

  • Human recombinant MAO-A and MAO-B

  • Amplex® Red MAO Assay Kit (containing Amplex® Red reagent, HRP, and a suitable substrate like p-tyramine)

  • Reaction buffer

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls.

  • In a 96-well black plate, add the reaction buffer, HRP, and the respective MAO enzyme (MAO-A or MAO-B).

  • Add the test compounds or positive controls to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the Amplex® Red reagent and the substrate (e.g., p-tyramine).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ values as described in Protocol 3.

Protocol 5: Neuroprotection Assay Against Oxidative Stress

This cell-based assay evaluates the ability of the synthesized compounds to protect neuronal cells from oxidative stress-induced cell death.

Cell Line:

  • SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cell lines are commonly used models.

Materials and Reagents:

  • SH-SY5Y or PC12 cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ or 6-OHDA to the wells (excluding the control wells). The optimal concentration of the toxin should be predetermined to cause approximately 50% cell death.

  • Incubate the cells for 24 hours.

  • After incubation, add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated, non-stressed cells). The neuroprotective effect is the percentage increase in cell viability in the presence of the test compound compared to cells treated with the toxin alone.[11][12]

  • Determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Data Presentation and Interpretation

The results from the biological assays should be compiled into clear, structured tables for easy comparison and interpretation of the structure-activity relationship.

Table 1: Representative Biological Activity Data for Chroman-5-Carboxamide Derivatives

Compound IDR-group on AmideAChE IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Neuroprotection EC₅₀ (µM) (vs. H₂O₂)
C5C-01 Benzyl8.5> 5012.37.2
C5C-02 4-Hydroxybenzyl5.225.18.94.5
C5C-03 3-Methoxybenzyl7.130.510.16.8
C5C-04 2-Phenylethyl10.2> 5015.49.1
Donepezil (Positive Control)0.01---
Selegiline (Positive Control)-> 1000.05-

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

The synthetic and biological evaluation protocols outlined in this guide provide a comprehensive framework for exploring the potential of methyl chroman-5-carboxylate as a scaffold for the development of novel neuroprotective agents. The conversion to chroman-5-carboxamides offers a versatile strategy to generate a library of compounds for screening. By systematically varying the amine substituent, researchers can elucidate the structure-activity relationships that govern the multi-target activity of these derivatives.[2][13][14] Promising lead compounds identified through this workflow can be further optimized and advanced to more complex in vivo models of neurodegenerative diseases. This structured approach, combining rational design, efficient synthesis, and robust biological testing, is essential for accelerating the discovery of new and effective therapies for these devastating disorders.

References

  • Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]

  • Weinstock, M., et al. (1997). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. PubMed. Available at: [Link]

  • Gavit, A. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Ellis, G. P. (n.d.). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Baviskar, A. T., et al. (2021). Process for preparing chroman compounds. Google Patents.
  • El-Desouky, S. K., et al. (2015). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • Shaker, Y. M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. Available at: [Link]

  • Abdel-Aal, E. A. A., et al. (2015). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules. Available at: [Link]

  • D'Andrea, G., et al. (2020). Beyond Antioxidant Effects: Nature-Based Templates Unveil New Strategies for Neurodegenerative Diseases. PMC. Available at: [Link]

  • Jurca, T., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. Available at: [Link]

  • Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Available at: [Link]

  • Wang, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, B., et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nanjunda, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Testai, L., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. Available at: [Link]

  • Reis, J., et al. (2018). Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • da Silva, G. M. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Sabat, N., et al. (2015). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. Available at: [Link]

  • Li, H., et al. (2022). Relationship between Neuroprotective Effects and Structure of Procyanidins. MDPI. Available at: [Link]

  • Tsolaki, O., et al. (2015). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. I.R.I.S. Available at: [Link]

  • Lu, Z., et al. (2006). Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Side Products in Chroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chroman Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unexpected side products in their synthesis of chroman derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve these issues effectively. This center is structured as a series of frequently asked questions (FAQs) that directly address common and complex problems observed in the laboratory.

Frequently Asked Questions (FAQs)

Issue 1: Formation of Dehydrated Byproducts (Chromenes)

Question: I am attempting to synthesize a chroman-4-ol, but I am consistently isolating a significant amount of the corresponding 2H-chromene. What is causing this dehydration, and how can I prevent it?

Answer: The formation of a 2H-chromene from a chroman-4-ol is a classic example of an acid-catalyzed dehydration.[1] The hydroxyl group at the 4-position can be protonated by acidic catalysts or even trace amounts of acid in your reaction mixture. This protonation turns the hydroxyl into a good leaving group (water), which then departs to form a stabilized carbocation. A subsequent deprotonation from an adjacent carbon atom leads to the formation of the double bond, resulting in the chromene.

Causality and Troubleshooting:

  • Acidic Conditions: The primary culprit is often the presence of acid. This can be the intended catalyst (e.g., p-TsOH) or residual acid from a previous step.

    • Solution: If using an acid catalyst, consider reducing its concentration or using a milder acid. If the acid is a contaminant, ensure all your reagents and glassware are free from acidic residues. A mild basic quench (e.g., saturated NaHCO₃ solution) during workup can also help neutralize any residual acid.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for dehydration.

    • Solution: Run the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, you may need to screen for a more active, non-acidic catalyst or extend the reaction time.

  • Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate. Polar aprotic solvents may favor dehydration.

    • Solution: Experiment with less polar solvents to disfavor the formation of the carbocation.

Troubleshooting Workflow for Chromene Formation:

Caption: A logical workflow for troubleshooting chromene formation.

Issue 2: Aldehyde Self-Condensation in Chroman-4-one Synthesis

Question: In my synthesis of 2-substituted chroman-4-ones from 2'-hydroxyacetophenones and aldehydes, I am observing a significant amount of a byproduct that appears to be from the self-condensation of my aldehyde. Why is this happening and how can I favor the desired reaction?

Answer: This is a common issue, particularly when the 2'-hydroxyacetophenone has electron-donating groups.[1][2] The reaction proceeds through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[1] The self-condensation of the aldehyde competes with the desired crossed aldol reaction. Electron-donating groups on the acetophenone make its enolate less reactive, slowing down the desired reaction and giving the aldehyde more opportunity to react with itself.

Causality and Troubleshooting:

  • Substrate Reactivity: As mentioned, electron-rich 2'-hydroxyacetophenones are less reactive towards condensation.[1]

    • Solution: While you cannot change your substrate, you can adjust the reaction conditions to favor the crossed aldol reaction.

  • Rate of Addition: Adding the aldehyde slowly to the reaction mixture containing the acetophenone and base can help maintain a low concentration of the aldehyde, thus minimizing self-condensation.

  • Choice of Base: The base plays a crucial role. A bulky, non-nucleophilic base is often preferred.

    • Solution: If you are using a base like NaOH or KOH, consider switching to a bulkier base like diisopropylamine (DIPA).[1]

  • Temperature and Reaction Time: Higher temperatures can sometimes favor the undesired side reaction.

    • Solution: Experiment with running the reaction at a lower temperature for a longer period.

Data Presentation: Effect of Substituents on Chroman-4-one Yield

2'-Hydroxyacetophenone SubstituentProduct Yield (%)Primary Side Product
4'-Chloro88Aldehyde Self-Condensation
4'-Bromo85Aldehyde Self-Condensation
Unsubstituted75Aldehyde Self-Condensation
4'-Methyl60Aldehyde Self-Condensation
4'-Methoxy17Aldehyde Self-Condensation
6,8-Dimethyl17Aldehyde Self-Condensation
Data adapted from Seifert, T. et al. J. Med. Chem. 2012, 55 (17), 7888-7897.[1]
Issue 3: Unexpected Rearrangements (Dienone-Phenol Type)

Question: I am performing an acid-catalyzed cyclization to form a chroman, and I am isolating a rearranged phenolic product instead of my target molecule. What is this rearrangement, and can it be avoided?

Answer: You are likely observing a dienone-phenol rearrangement. This type of rearrangement can occur when a cyclohexadienone intermediate is formed under acidic conditions.[3] The dienone, upon protonation, can undergo a 1,2-alkyl or aryl shift to generate a more stable phenolic product. This is driven by the formation of a stable aromatic ring.

Mechanism of Dienone-Phenol Rearrangement:

G Dienone Cyclohexadienone Intermediate Protonation Protonation (H+) Dienone->Protonation Carbocation Carbocation Protonation->Carbocation Rearrangement 1,2-Alkyl/Aryl Shift Carbocation->Rearrangement Rearranged_Carbocation Rearranged Carbocation Rearrangement->Rearranged_Carbocation Deprotonation Deprotonation (-H+) Rearranged_Carbocation->Deprotonation Phenol Rearranged Phenolic Product Deprotonation->Phenol

Caption: A simplified mechanism of the dienone-phenol rearrangement.

Troubleshooting Strategies:

  • Choice of Acid: Strong Brønsted acids and high temperatures favor this rearrangement.

    • Solution: Switch to a milder Lewis acid catalyst that is less likely to promote the rearrangement. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, InCl₃) at lower temperatures.

  • Substrate Design: The propensity for this rearrangement is highly dependent on the substitution pattern of the starting materials.

    • Solution: If possible, modify your synthetic route to avoid the formation of the dienone intermediate. This might involve a different cyclization strategy, such as a Mitsunobu reaction or a palladium-catalyzed allylic alkylation.[4]

  • Reaction Conditions: Carefully control the reaction temperature and time.

    • Solution: Run the reaction at the lowest possible temperature that still allows for the desired cyclization. Monitor the reaction closely by TLC or LC-MS to quench it as soon as the desired product is formed, before it has a chance to rearrange.

Issue 4: Formation of Dimeric and Oligomeric Byproducts

Question: My chroman synthesis is plagued by the formation of high molecular weight species that I believe are dimers or oligomers of my starting material or product. What causes this and how can I promote the desired intramolecular reaction?

Answer: Dimerization and oligomerization are common side reactions when an intermolecular reaction competes with the desired intramolecular cyclization. This is particularly prevalent in reactions that proceed through reactive intermediates like carbocations or radicals, especially at high concentrations.

Causality and Troubleshooting:

  • Concentration: High concentrations of starting materials favor intermolecular reactions.

    • Solution: The most effective way to promote intramolecular reactions is to work under high dilution conditions. This can be achieved by adding the substrate slowly over a long period to a large volume of solvent.

  • Catalyst Activity: A highly active catalyst can generate reactive intermediates faster than they can cyclize, leading to intermolecular reactions.

    • Solution: Use a less active catalyst or a lower catalyst loading. You can also try adding a scavenger for the reactive intermediate to prevent it from reacting with other molecules.

  • Temperature: As with many side reactions, higher temperatures can increase the rate of undesired intermolecular reactions.

    • Solution: Perform the reaction at a lower temperature.

Experimental Protocol: High Dilution Conditions to Minimize Dimerization

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the bulk of the solvent and the catalyst.

  • Substrate Addition: Dissolve the starting material in a portion of the solvent and add it to the dropping funnel.

  • Reaction: Heat the solvent in the flask to the desired reaction temperature. Add the solution of the starting material from the dropping funnel dropwise over a period of several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with the standard workup and purification.

Issue 5: Difficulty in Separating Diastereomers

Question: My chroman synthesis produces a mixture of diastereomers that are very difficult to separate by standard column chromatography. What are my options for purification?

Answer: The separation of diastereomers with very similar polarities is a common challenge. While standard silica gel chromatography may not be sufficient, several other techniques can be employed.

Purification Strategies:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating closely related isomers.

    • Normal Phase HPLC: Can provide better separation than flash chromatography due to higher efficiency columns.

    • Reversed-Phase HPLC: Offers a different selectivity that may be sufficient to separate the diastereomers.[5]

  • Supercritical Fluid Chromatography (SFC): SFC often provides excellent resolution for isomers and can be faster and use less solvent than HPLC.

  • Recrystallization: If your product is a solid, fractional crystallization can be an effective method for separating diastereomers, as they will have different solubilities.

  • Derivatization: Sometimes, converting the mixture of diastereomers into a different derivative (e.g., an ester or an amide) can increase the difference in their physical properties, making them easier to separate. The desired diastereomer can then be regenerated after separation.

Protocol: HPLC Method Development for Diastereomer Separation

  • Analytical HPLC: Begin by developing a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phases (e.g., acetonitrile/water, methanol/water, with or without additives like formic acid or TFA).

  • Optimization: Once a promising separation is found, optimize the gradient, flow rate, and temperature to maximize the resolution between the diastereomeric peaks.

  • Scale-Up: Scale up the optimized analytical method to a preparative HPLC system. Be mindful of column loading to avoid compromising the separation.

  • Fraction Collection and Analysis: Collect the fractions corresponding to each diastereomer and analyze their purity by analytical HPLC.

References

  • Seifert, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(17), 7888-7897. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]

  • Toshimitsu, A., & Tamao, K. (2009). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Chemical Record, 9(4), 218-230. [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-663. [Link]

  • Hong, S., & Marks, T. J. (2010). Highly Efficient Catalysts for the Dimerization of α-Olefins. Accounts of Chemical Research, 43(6), 847-858. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Friden-Saxin, M., et al. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

Sources

Technical Support Center: Asymmetric Chroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Chiral chroman scaffolds are privileged structures in medicinal chemistry and natural products, making their enantioselective synthesis a critical endeavor.[1] However, achieving high enantioselectivity can be a significant challenge. This guide provides in-depth troubleshooting strategies, optimization protocols, and foundational knowledge to help you resolve poor enantioselectivity in your chroman synthesis experiments.

Troubleshooting Guide: Resolving Poor Enantioselectivity

This section addresses common issues in a direct question-and-answer format, providing both the "what to do" and the critical "why it works."

Q1: My reaction is producing a racemic or near-racemic mixture (<10% ee). Where do I begin troubleshooting?

Observing little to no enantiomeric excess (ee) suggests a fundamental issue with the asymmetric induction step. The chiral catalyst is either not engaging in the rate-determining step, or a non-selective background reaction is overwhelmingly dominant.

Causality: Enantioselectivity arises from the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers.[2] If this difference is negligible, a racemic product results. This can happen if the catalyst is inactive, absent, or if an uncatalyzed, faster pathway exists.

Systematic Troubleshooting Workflow:

G start Low ee (<10%) Observed cat_check Step 1: Verify Catalyst Integrity & Activity start->cat_check reagent_check Step 2: Assess Reagent & Substrate Purity cat_check->reagent_check Catalyst OK cat_sol Is the catalyst the correct enantiomer? Is it pure and handled correctly (e.g., inert atmosphere)? Is the pre-catalyst activation step (if any) complete? cat_check->cat_sol bg_reaction Step 3: Investigate Background Reaction reagent_check->bg_reaction Reagents OK reagent_sol Are substrates and reagents free of impurities (e.g., acids, bases) that could neutralize or poison the catalyst? reagent_check->reagent_sol conditions_check Step 4: Re-evaluate Core Reaction Conditions bg_reaction->conditions_check Background reaction slow bg_sol Run the reaction without the chiral catalyst. Is the reaction still fast? If yes, the uncatalyzed pathway is dominant. bg_reaction->bg_sol cond_sol Are conditions too harsh (e.g., high temp)? Is the solvent appropriate? Is concentration correct? conditions_check->cond_sol

Actionable Steps:

  • Verify Catalyst Structure and Purity: Confirm the identity and enantiomeric purity of your ligand and metal precursor. Impurities can act as catalyst poisons.

  • Run a Control Reaction: Perform the reaction without the chiral catalyst. If a significant amount of product forms, a non-catalyzed background reaction is competing and must be suppressed, often by lowering the reaction temperature.[3]

  • Ensure Anhydrous & Inert Conditions: Many organometallic and some organocatalytic systems are highly sensitive to water and oxygen. Ensure solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]

Q2: I'm observing moderate enantioselectivity (e.g., 40-80% ee). How can I systematically optimize the reaction?

Moderate enantioselectivity is a good starting point. It indicates that the chiral catalyst is influencing the reaction, but the transition state energies are not sufficiently differentiated. Fine-tuning reaction parameters is key.

Causality: The enantiomeric ratio is directly related to the temperature and the free energy difference between the diastereomeric transition states. Small changes in solvent, temperature, or concentration can alter the geometry and stability of these states, thus impacting the final enantiomeric excess.[2]

Systematic Optimization Strategy:

G start Moderate ee (40-80%) temp 1. Optimize Temperature start->temp solvent 2. Screen Solvents temp->solvent Lower T usually ↑ ee catalyst 3. Adjust Catalyst/Ligand solvent->catalyst Polarity/coordination matters additives 4. Evaluate Additives catalyst->additives Sterics/electronics matter high_ee High ee Achieved additives->high_ee Co-catalysts/acids/bases

Actionable Steps:

  • Temperature Optimization: This is often the most impactful variable. Lowering the temperature generally increases enantioselectivity because the selection process becomes more sensitive to small energy differences between transition states.[2] However, this often comes at the cost of reaction rate.[1] Screen a range of temperatures (e.g., RT, 0 °C, -20 °C, -40 °C) to find the optimal balance.[1][6]

  • Solvent Screening: The solvent can dramatically influence the catalyst's conformation and the stability of the transition state assembly.[7] A screen of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether) is crucial. A non-coordinating, non-polar solvent often provides a more organized transition state, leading to higher ee.[3][8]

Parameter General Trend & Rationale Example
Temperature Decreasing temperature typically increases enantioselectivity (ΔΔG‡ becomes more significant relative to kT).[2]A Ni-catalyzed chroman synthesis saw ee increase from 93.8% at RT to 94.3% at 0°C.[1]
Solvent Can stabilize or destabilize transition states. Less polar, non-coordinating solvents often favor higher ee.In an organocatalytic oxy-Michael addition, THF gave a higher yield and ee compared to more polar solvents like DMSO or pyridine.[3]
Catalyst Loading Lowering loading can sometimes reveal a dominant, less selective background reaction. Increasing it may overcome catalyst inhibition.Reducing catalyst from 10 mol% to 5 mol% led to a drop in ee, suggesting a competing non-catalytic reaction pathway.[3]
Concentration Can affect catalyst aggregation state or favor/disfavor certain reaction orders. Dilute conditions may improve ee.N/A
Q3: I've changed the substrate, and the enantioselectivity has dropped significantly. Why, and what can I do?

This is a common and expected challenge in asymmetric catalysis. Catalytic systems are often highly specific to a particular substrate or substrate class.[9]

Causality: The precise steric and electronic interactions between the substrate and the chiral catalyst in the transition state dictate the stereochemical outcome. A small change in the substrate, such as adding a bulky group or changing an electronic parameter, can disrupt the optimal "lock-and-key" fit, leading to a loss of selectivity.

Actionable Steps:

  • Re-screen Catalysts/Ligands: The optimal catalyst for one substrate is rarely the best for all. A library of related ligands with systematically varied steric bulk or electronic properties should be screened against the new substrate. For example, if using a metal catalyst with a phosphine ligand, try ligands with different bite angles or aryl substituents.

  • Analyze the Interaction: Consider how the new substrate might be interacting differently. For instance, a new hydrogen bond donor/acceptor on the substrate could create an unintended, non-selective binding mode with the catalyst.

  • Return to First Principles: If a ligand screen is unsuccessful, you may need to re-optimize the core parameters (temperature, solvent, concentration) for this new substrate, as the optimal conditions may have shifted.

Experimental Protocols

Protocol 1: General Procedure for Reaction Temperature Screening

Objective: To determine the optimal temperature for maximizing enantiomeric excess.

  • Preparation: In a glovebox or under an inert atmosphere, prepare four identical reaction vials (e.g., 4 mL screw-cap vials with septa).

  • Reagent Addition: To each vial, add the catalyst, substrate, and any other reagents in the same order and from the same stock solutions to ensure consistency. Add the solvent last.

  • Temperature Control: Place each vial in a pre-cooled bath at a different target temperature (e.g., Vial 1: 25 °C (RT), Vial 2: 0 °C (ice bath), Vial 3: -20 °C (salt-ice bath or cryocooler), Vial 4: -40 °C (acetonitrile/dry ice bath)).

  • Reaction & Analysis: Stir the reactions for a predetermined time (e.g., 24 hours). Quench all reactions simultaneously in an identical manner.

  • Work-up & Analysis: Purify the product from each reaction and determine the enantiomeric excess using chiral HPLC or SFC.

  • Evaluation: Plot enantiomeric excess vs. temperature to identify the optimum.

Frequently Asked Questions (FAQs)

Q: How do I accurately determine the enantiomeric excess (ee) of my product? A: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[10][11][]

  • Method: A solution of your purified product is injected onto a chiral column. The two enantiomers interact differently with the CSP, causing them to separate and elute at different retention times.

  • Calculation: The ee is calculated from the integrated areas of the two peaks: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

  • Important: You must first analyze a racemic sample of your product to confirm that your chiral method can resolve the two enantiomers.

Q: What are the main differences between organocatalysis and metal catalysis for chroman synthesis? A: Both are powerful strategies, but they differ in mechanism, sensitivity, and scope.[1]

  • Metal Catalysis: Often involves transition metals (e.g., Ni, Pd, Cu, Rh) coordinated to chiral ligands.[1] These systems can be highly efficient (low catalyst loadings) and offer a wide range of transformations. However, they can be sensitive to air and moisture and may require careful removal of trace metals from the final product, which is a concern in drug development.

  • Organocatalysis: Uses small, chiral organic molecules (e.g., derived from cinchona alkaloids or proline) to catalyze the reaction.[13][14][15] These catalysts are generally less sensitive to air and moisture and avoid heavy metal contamination. Common activation modes include iminium/enamine or hydrogen-bond-directing catalysis.[3]

Q: Can achiral additives improve my enantioselectivity? A: Yes, sometimes counterintuitively. Achiral additives like salts (e.g., LiCl), acids, or bases can significantly impact the reaction.[16][17] They can act as co-catalysts, alter the aggregation state of the catalyst, or modify the ionic strength of the medium, which in turn can rigidify the chiral environment in the transition state and enhance selectivity.[18] This is an important, often overlooked, parameter to screen during optimization.

References

  • Liu, G., et al. (n.d.). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]

  • Wang, Z., et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. National Institutes of Health. [Link]

  • McDonald, B. R., et al. (2021). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. [Link]

  • Wang, Y., et al. (2011). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wang, Y., et al. (2011). Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. ResearchGate. [Link]

  • Stanley, D. A., & Stoltz, B. M. (2010). Catalytic enantioselective synthesis of 2-aryl-chromenes. PMC, National Institutes of Health. [Link]

  • Lin, G., et al. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Kumar, M., et al. (2017). Organocatalytic Oxa-Michael/Michael/Michael/Aldol Condensation Quadruple Domino Sequence: Asymmetric Synthesis of Tricyclic Chromanes. Organic Letters, ACS Publications. [Link]

  • ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Application of Biobased Solvents in Asymmetric Catalysis. PMC, National Institutes of Health. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Mondal, S., et al. (2022). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. Journal of the American Chemical Society, ACS Publications. [Link]

  • Hong, A. Y., et al. (2014). Enantioselective Synthesis of Chromans with a Quaternary Stereogenic Centre through Catalytic Asymmetric Cascade Reactions. ACS Publications. [Link]

  • Wang, Z., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, RSC Publishing. [Link]

  • Du, D.-M., & Wang, Y. (2010). Additive Effects on Asymmetric Catalysis. Chemical Reviews, ACS Publications. [Link]

  • Zhang, Z., et al. (2022). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. [Link]

  • Jacobsen, E. N. (2004). Introduction: Enantioselective Catalysis. Chemical Reviews, ACS Publications. [Link]

  • Das, M., et al. (2020). Chiral Fe(ii) complex catalyzed enantioselective[1][8] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond. Chemical Science, RSC Publishing. [Link]

  • Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Influence of catalyst loading on enantioselectivity for the reduction.... [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Quang, C., et al. (2005). Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. PubMed. [Link]

  • ResearchGate. (n.d.). Tuning Chiral Catalysts with Achiral Additives. [Link]

  • University of Arizona. (n.d.). Asymmetric reactions_synthesis. [Link]

  • Murarka, S., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]

  • Wang, S.-G., et al. (2018). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [Link]

  • ResearchGate. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]

  • Crimmins, M. T., & Shams, W. R. (2021). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Wang, D., et al. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, ACS Publications. [Link]

  • Chen, Y.-B., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PMC, PubMed Central. [Link]

  • Denard, C. A., et al. (2021). Enzymatic strategies for asymmetric synthesis. PMC, PubMed Central, NIH. [Link]

  • Losch, P., et al. (2022). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. National Institutes of Health. [Link]

  • Miyaji, R., et al. (n.d.). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. CORE. [Link]

  • Gimaldinova, M. A., et al. (2024). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. [Link]

  • Li, T., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, RSC Publishing. [Link]

  • Chen, X.-Y., et al. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, ACS Publications. [Link]

  • ResearchGate. (n.d.). Reports on organocatalyzed synthesis of Chromans. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl chroman-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl chroman-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.